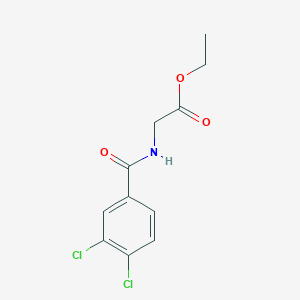
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, also known as DCAEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCAEE is a derivative of 3,4-dichloroaniline and acetic acid, and it has been synthesized using various methods.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester involves the reaction of 3,4-dichlorobenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Starting Materials
3,4-dichlorobenzoic acid, ethyl glycinate hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), diethyl ether, dichloromethane, sodium bicarbonate, wate
Reaction
Step 1: Dissolve 3,4-dichlorobenzoic acid (1.0 equiv) and ethyl glycinate hydrochloride (1.2 equiv) in dry dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Filter the precipitated dicyclohexylurea byproduct and wash the filter cake with diethyl ether., Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product., Step 5: Dissolve the crude product in a mixture of diethyl ether and water and add sodium bicarbonate solution to adjust the pH to 8-9., Step 6: Extract the product with dichloromethane and dry the organic layer over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid.
Mecanismo De Acción
The mechanism of action of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase, a key enzyme involved in the metabolism of glucose. This activation of pyruvate dehydrogenase leads to an increase in oxidative phosphorylation, which results in apoptosis and inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has also been shown to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been demonstrated to have antifungal and antibacterial properties, making it a potential candidate for crop protection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has several advantages for lab experiments, including its high yield and ease of synthesis. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is also stable under normal laboratory conditions and can be stored for extended periods. However, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. One potential direction is to investigate its potential as a crop protection agent, particularly its antifungal and antibacterial properties. Another direction is to study its potential as a cancer treatment, particularly its mechanism of action and its efficacy in animal models. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could be used as a precursor for the synthesis of new materials with unique properties. Overall, further research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could lead to the development of new drugs, materials, and crop protection agents.
Conclusion
In conclusion, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, or (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been synthesized using various methods, and it has been extensively studied for its potential applications in cancer treatment, crop protection, and material science. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has several advantages for lab experiments, including its high yield and ease of synthesis, but it also has some limitations. Future research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could lead to the development of new drugs, materials, and crop protection agents.
Aplicaciones Científicas De Investigación
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been extensively studied for its potential applications in various fields, including cancer treatment, crop protection, and material science. In cancer treatment, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has also been demonstrated to have antifungal and antibacterial properties, making it a potential candidate for crop protection. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been used as a precursor for the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLMHHTKYNKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)

![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
